molecular formula C17H19F3N4O3 B11458373 N-[2-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclohexanecarboxamide

N-[2-hydroxy-5-oxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclohexanecarboxamide

Cat. No.: B11458373
M. Wt: 384.35 g/mol
InChI Key: LFDIJQCDJQVEIO-UHFFFAOYSA-N
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Description

N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a unique imidazolidinone core with a trifluoromethyl group and a pyridinylmethyl substituent

Preparation Methods

The synthesis of N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}CYCLOHEXANECARBOXAMIDE typically involves multi-step organic reactions. The key steps include:

    Formation of the imidazolidinone core: This can be achieved through the cyclization of appropriate amine and carbonyl precursors under controlled conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the pyridinylmethyl group: This can be done via nucleophilic substitution reactions using pyridinylmethyl halides.

    Final coupling with cyclohexanecarboxamide: This step involves the formation of an amide bond, typically using coupling reagents like EDCI or DCC.

Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}CYCLOHEXANECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its trifluoromethyl group imparts unique physical properties, making it useful in the development of advanced materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving imidazolidinone-containing proteins.

Mechanism of Action

The mechanism of action of N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the imidazolidinone core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}CYCLOHEXANECARBOXAMIDE include:

    N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(METHYL)IMIDAZOLIDIN-4-YL}CYCLOHEXANECARBOXAMIDE: This compound lacks the trifluoromethyl group, resulting in different physical and chemical properties.

    N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(CHLORO)IMIDAZOLIDIN-4-YL}CYCLOHEXANECARBOXAMIDE: The presence of a chloro group instead of a trifluoromethyl group can alter the compound’s reactivity and biological activity.

    N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(FLUORO)IMIDAZOLIDIN-4-YL}CYCLOHEXANECARBOXAMIDE: The fluoro group can provide different electronic effects compared to the trifluoromethyl group.

These comparisons highlight the unique properties of N-{2,5-DIOXO-1-[(PYRIDIN-3-YL)METHYL]-4-(TRIFLUOROMETHYL)IMIDAZOLIDIN-4-YL}CYCLOHEXANECARBOXAMIDE, particularly its trifluoromethyl group, which can significantly influence its chemical and biological behavior.

Properties

Molecular Formula

C17H19F3N4O3

Molecular Weight

384.35 g/mol

IUPAC Name

N-[2,5-dioxo-1-(pyridin-3-ylmethyl)-4-(trifluoromethyl)imidazolidin-4-yl]cyclohexanecarboxamide

InChI

InChI=1S/C17H19F3N4O3/c18-17(19,20)16(22-13(25)12-6-2-1-3-7-12)14(26)24(15(27)23-16)10-11-5-4-8-21-9-11/h4-5,8-9,12H,1-3,6-7,10H2,(H,22,25)(H,23,27)

InChI Key

LFDIJQCDJQVEIO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2(C(=O)N(C(=O)N2)CC3=CN=CC=C3)C(F)(F)F

Origin of Product

United States

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